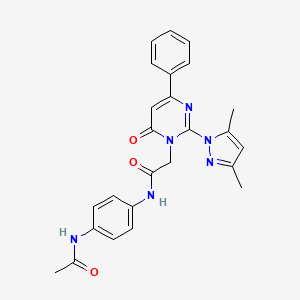
N-(4-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C25H24N6O3 and its molecular weight is 456.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyrimidine moieties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5f | C6 | 5.13 | Induces apoptosis |
| 5f | SH-SY5Y | 5.00 | Cell cycle arrest |
In a comparative study, compound 5f exhibited an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard chemotherapeutic agent 5-FU (IC50 = 8.34 µM) . Flow cytometry analysis indicated that the primary mechanism for cell death was apoptosis, with significant cell cycle arrest observed in the G0/G1 phase .
Antioxidant and Anti-inflammatory Properties
Molecular docking studies suggest that compounds with similar structures to this compound exhibit antioxidant and anti-inflammatory activities. The presence of electron-withdrawing groups enhances these properties, making them potential candidates for therapeutic applications .
Table 2: Summary of Biological Activities
Case Studies
A notable case study involved a series of pyrazole derivatives where structural modifications led to enhanced biological activities. For example, compounds with specific substitutions at the phenyl ring demonstrated increased potency against cancer cell lines while maintaining low toxicity to healthy cells .
Example Study
In a study examining pyrazole derivatives, researchers found that a compound structurally similar to this compound showed promise in inhibiting tumor growth in vivo models. The study reported a significant reduction in tumor size compared to control groups .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3/c1-16-13-17(2)31(29-16)25-28-22(19-7-5-4-6-8-19)14-24(34)30(25)15-23(33)27-21-11-9-20(10-12-21)26-18(3)32/h4-14H,15H2,1-3H3,(H,26,32)(H,27,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFUJQNULYJMHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














